molecular formula C11H15NO4S B11941491 1-Methyl-1-nitropropyl P-tolyl sulfone CAS No. 41774-09-8

1-Methyl-1-nitropropyl P-tolyl sulfone

Cat. No.: B11941491
CAS No.: 41774-09-8
M. Wt: 257.31 g/mol
InChI Key: UGFUTGQMSZWXAV-UHFFFAOYSA-N
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Description

1-Methyl-1-nitropropyl P-tolyl sulfone is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to two carbon atoms. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Methyl-1-nitropropyl P-tolyl sulfone typically involves the reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water, followed by the addition of dimethyl sulfate . The reaction is carried out at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale production.

Chemical Reactions Analysis

1-Methyl-1-nitropropyl P-tolyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids such as anhydrous aluminum chloride, titanium tetrachloride, and iron(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylation reactions can produce aryl sulfones, which are important intermediates in organic synthesis .

Scientific Research Applications

1-Methyl-1-nitropropyl P-tolyl sulfone is used in scientific research for its reactivity and versatility in chemical synthesis. It is employed in the synthesis of pharmaceutical compounds, as well as in the development of new materials and catalysts . In biology and medicine, it may be used as a reagent in the study of enzyme mechanisms and metabolic pathways. In industry, it is used in the production of dyes, pesticides, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-1-nitropropyl P-tolyl sulfone involves its ability to act as an electrophile in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific context and application.

Properties

CAS No.

41774-09-8

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

1-methyl-4-(2-nitrobutan-2-ylsulfonyl)benzene

InChI

InChI=1S/C11H15NO4S/c1-4-11(3,12(13)14)17(15,16)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3

InChI Key

UGFUTGQMSZWXAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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